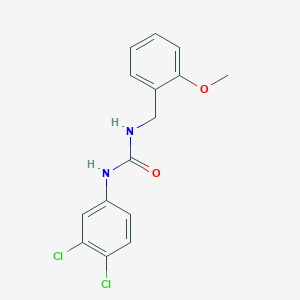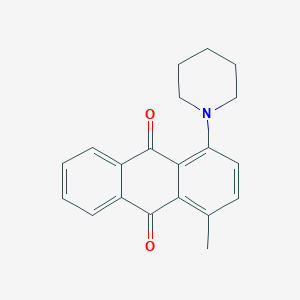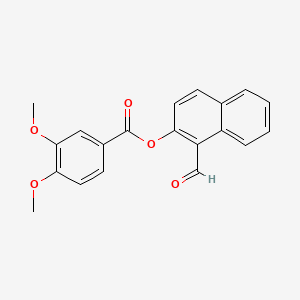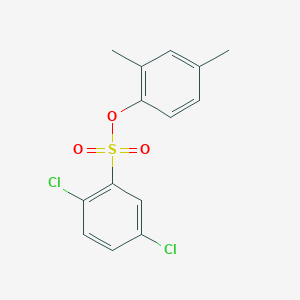
N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea, also known as DCMU, is a herbicide that is widely used in scientific research. It is a potent inhibitor of photosynthesis and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea acts as a competitive inhibitor of the electron transport chain in photosystem II. It binds to the QB site of the D1 protein, which is a critical component of photosystem II. This binding prevents the transfer of electrons from QA to QB, which leads to the accumulation of QA-. The accumulation of QA- leads to the oxidation of the reaction center chlorophyll, which ultimately leads to the inhibition of photosynthesis.
Biochemical and Physiological Effects
The inhibition of photosynthesis by this compound has several biochemical and physiological effects. These effects include a decrease in the production of ATP and NADPH, a decrease in the rate of carbon fixation, and an increase in the production of reactive oxygen species. These effects have been used to study the role of photosynthesis in plant growth and development, as well as in the response of plants to environmental stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea in lab experiments is its potency as a photosystem II inhibitor. It is highly effective at inhibiting photosynthesis at low concentrations, which makes it a valuable tool for studying the role of photosynthesis in plant growth and development. However, one limitation of using this compound is its specificity as an inhibitor. It only inhibits photosystem II, which means that it cannot be used to study the role of other components of the electron transport chain.
Orientations Futures
There are several future directions for the study of N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea. One direction is the development of new photosystem II inhibitors that are more specific and potent than this compound. Another direction is the study of the role of photosynthesis in the response of plants to environmental stress, such as drought and high temperatures. Finally, the study of the biochemical and physiological effects of this compound on different plant species could provide insights into the evolution of photosynthesis in plants.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea is synthesized by reacting 3,4-dichlorophenyl isocyanate with 2-methoxybenzylamine in the presence of a base. The resulting product is then purified by recrystallization. The chemical structure of this compound is shown below:
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-N'-(2-methoxybenzyl)urea is widely used in scientific research as a tool to study photosynthesis. It is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, this compound blocks the electron transport chain, leading to a decrease in the production of ATP and NADPH. This inhibition of photosynthesis has been used to study the role of photosynthesis in plant growth and development, as well as in the response of plants to environmental stress.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-21-14-5-3-2-4-10(14)9-18-15(20)19-11-6-7-12(16)13(17)8-11/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOOUKULSZKZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{1-[(5-ethyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5006908.png)

![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dichlorophenyl)acrylamide](/img/structure/B5006920.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(phenylthio)acetamide](/img/structure/B5006923.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5006935.png)
![(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)(phenyl)methanone](/img/structure/B5006943.png)


![N-{2-[(2-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B5006994.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5006995.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5007009.png)
![3-[5-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-furyl]benzoic acid](/img/structure/B5007015.png)
![5-bromo-N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5007019.png)
